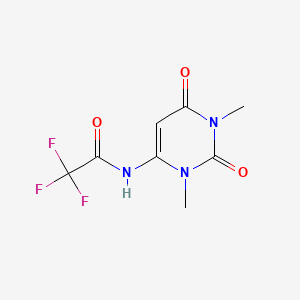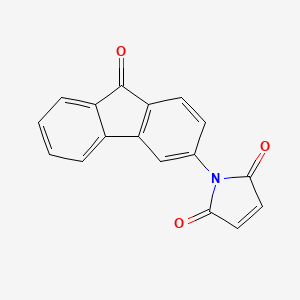![molecular formula C12H20O3 B12808169 Butyl 1-oxaspiro[2.5]octane-2-carboxylate CAS No. 65017-36-9](/img/structure/B12808169.png)
Butyl 1-oxaspiro[2.5]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 1-oxaspiro[2.5]octane-2-carboxylate is an organic compound belonging to the class of oxaspiro compounds. These compounds are characterized by a spiro-connected oxirane ring and a carboxylate ester group. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of cyclohexanone with butyl chloroacetate in the presence of a base such as potassium tert-butoxide. The reaction is conducted under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The mixture is stirred at low temperatures (10-15°C) to control the reaction rate and improve yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistency and high yield. The product is purified through distillation and crystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Butyl 1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters
Scientific Research Applications
Butyl 1-oxaspiro[2.5]octane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties .
Mechanism of Action
The mechanism of action of Butyl 1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The spiro-connected oxirane ring is particularly reactive, allowing the compound to participate in various biochemical pathways .
Comparison with Similar Compounds
- Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
- tert-Butyl 1-oxaspiro[2.5]octane-6-carboxylate
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
Comparison: Butyl 1-oxaspiro[2.5]octane-2-carboxylate is unique due to its butyl ester group, which imparts different physical and chemical properties compared to its ethyl and tert-butyl counterparts. The butyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
65017-36-9 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
butyl 1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-2-3-9-14-11(13)10-12(15-10)7-5-4-6-8-12/h10H,2-9H2,1H3 |
InChI Key |
UVORFDPOKRDUBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1C2(O1)CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


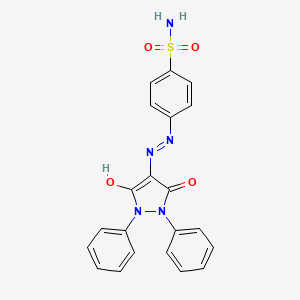
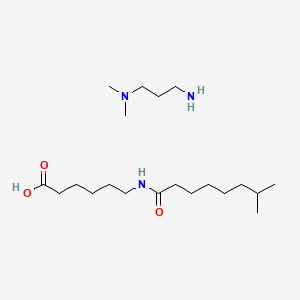
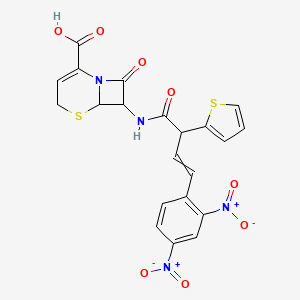
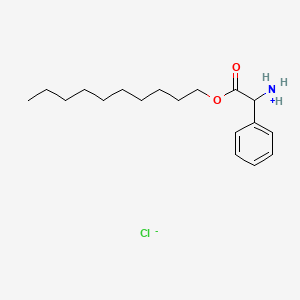
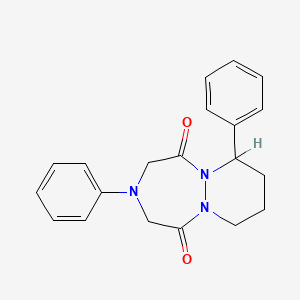
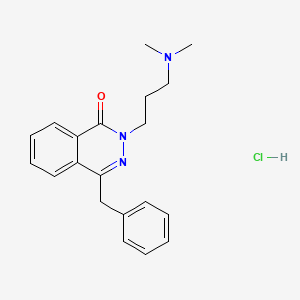
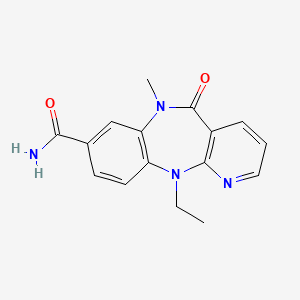
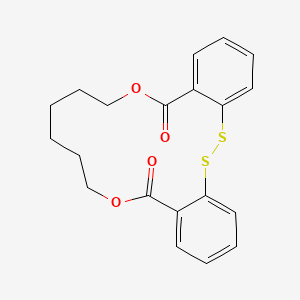
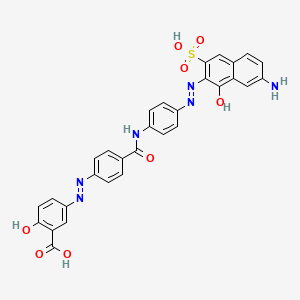
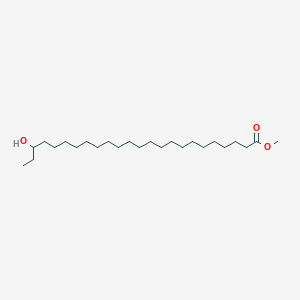
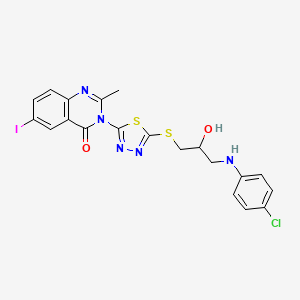
![2-(Methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B12808144.png)
